molecular formula C26H45N7O7 B126396 (2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid CAS No. 148383-08-8

(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid

Cat. No.: B126396
CAS No.: 148383-08-8
M. Wt: 567.7 g/mol
InChI Key: AOXVGYLNAYOFJH-RCSXMCSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid is a synthetic oligopeptide composed of the amino acids serine, hypoxanthine, octahydroindole-2-carboxylic acid, and arginine. This compound is known for its role as a bradykinin receptor antagonist, which makes it valuable in medical applications, particularly in the treatment of acute attacks of hereditary angioedema .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes the following steps:

    Attachment of the first amino acid: The C-terminal amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and oxygen. Conditions typically involve mild temperatures and neutral pH.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions typically involve low temperatures and anhydrous solvents.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds. Substitution can introduce new functional groups, altering the peptide’s properties .

Scientific Research Applications

(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification.

    Biology: It is used to study the role of bradykinin receptors in various biological processes.

    Medicine: It is used in the development of treatments for hereditary angioedema and other conditions involving bradykinin receptors.

    Industry: It is used in the production of peptide-based drugs and other therapeutic agents

Mechanism of Action

(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid exerts its effects by binding to bradykinin receptors, specifically the B2 receptor. This binding prevents bradykinin from interacting with the receptor, thereby inhibiting its effects. The molecular targets involved include the receptor’s active site and associated signaling pathways. This mechanism helps to reduce inflammation and other symptoms associated with bradykinin activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid is unique due to its specific amino acid sequence and the presence of octahydroindole-2-carboxylic acid, which is not commonly found in other peptides. This unique structure contributes to its specific binding properties and therapeutic potential .

Properties

CAS No.

148383-08-8

Molecular Formula

C26H45N7O7

Molecular Weight

567.7 g/mol

IUPAC Name

(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid

InChI

InChI=1S/C26H45N7O7/c1-2-10-40-16-12-19(31-13-16)22(36)33(23(37)20-11-15-6-3-4-7-18(15)32-20)26(24(38)39,21(35)17(27)14-34)8-5-9-30-25(28)29/h15-20,31-32,34H,2-14,27H2,1H3,(H,38,39)(H4,28,29,30)/t15-,16?,17-,18+,19+,20-,26+/m0/s1

InChI Key

AOXVGYLNAYOFJH-RCSXMCSBSA-N

SMILES

CCCOC1CC(NC1)C(=O)N(C(=O)C2CC3CCCCC3N2)C(CCCN=C(N)N)(C(=O)C(CO)N)C(=O)O

Isomeric SMILES

CCCOC1C[C@@H](NC1)C(=O)N(C(=O)[C@@H]2C[C@@H]3CCCC[C@H]3N2)[C@](CCCN=C(N)N)(C(=O)[C@H](CO)N)C(=O)O

Canonical SMILES

CCCOC1CC(NC1)C(=O)N(C(=O)C2CC3CCCCC3N2)C(CCCN=C(N)N)(C(=O)C(CO)N)C(=O)O

Synonyms

Ser-HYPE-Oic-Arg
seryl-HYPE(transpropyl)-octahydroindole-2-carbonyl-arginine

Origin of Product

United States

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